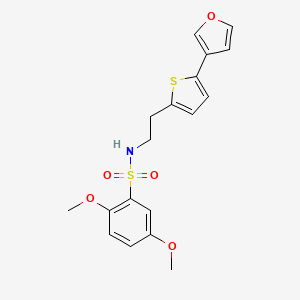

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene nucleus-containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Properties

A study by Ghorab et al. (2017) found that certain compounds structurally related to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide showed significant activity against Mycobacterium tuberculosis. The introduction of specific moieties enhanced the potency of these compounds in antimycobacterial assays (Ghorab et al., 2017).

Cancer Therapeutics

Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs, closely related to the chemical , highlighting their potential in cancer therapy. Modifications in the chemical structure significantly influenced the inhibition of the HIF-1 pathway, a target in cancer treatment (Mun et al., 2012).

Dye-Sensitized Solar Cells

Kim et al. (2011) demonstrated the use of phenothiazine derivatives with furan linkers, similar in structure to this compound, in dye-sensitized solar cells. Their study revealed a significant improvement in solar energy-to-electricity conversion efficiency, showcasing the application of these compounds in renewable energy technologies (Kim et al., 2011).

Influenza A Virus Inhibition

Yongshi et al. (2017) synthesized furan-carboxamide derivatives and evaluated their efficacy against the H5N1 influenza A virus. Their results indicated that certain derivatives, structurally related to the compound , were potent inhibitors of the virus, highlighting potential applications in antiviral drug development (Yongshi et al., 2017).

Gold-Catalyzed Chemical Reactions

Wang et al. (2014) reported the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed reaction. This process, involving compounds structurally similar to the target molecule, enriches the understanding of gold carbenoid chemistry and could have implications in synthetic chemistry (Wang et al., 2014).

Wirkmechanismus

The mechanism of action of thiophene derivatives can vary widely depending on their structure and the specific biological target. They have been found to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Zukünftige Richtungen

The future directions in the research of thiophene derivatives involve the design and discovery of new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch . There are still enormous numbers of pharmacologically active heterocyclic compounds which are in regular clinical use .

Eigenschaften

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S2/c1-22-14-3-5-16(23-2)18(11-14)26(20,21)19-9-7-15-4-6-17(25-15)13-8-10-24-12-13/h3-6,8,10-12,19H,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEPJLMGQXADNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862790.png)

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)

![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)

![N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2862799.png)

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)

![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)

![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)